Methyl 3-(bromomethyl)-2-nitrobenzoate
Overview
Description
“Methyl 3-(bromomethyl)-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 . It is a white to light yellow powder or crystal .
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates. The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 .Chemical Reactions Analysis
“this compound” is used in organic synthesis of other chemicals . It is also used in the allylation of structurally diverse ketones .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius and is soluble in methanol . It has a melting point of 72.0 to 76.0 degrees Celsius .Scientific Research Applications
Genotoxic Impurities Detection
A study by Gaddam et al. (2020) highlights the development of an HPLC method for detecting and quantifying various methyl nitrobenzoates, including methyl 2-(bromomethyl)-6-nitrobenzoate, as potential genotoxic impurities in lenalidomide, an anticancer drug. This research demonstrates the importance of detecting such impurities to ensure drug safety.
Anticancer Drug Synthesis
Ponomaryov et al. (2015) developed a green process for synthesizing lenalidomide, an anticancer drug. They utilized methyl 2-(bromomethyl)-3-nitrobenzoate in the process, emphasizing its role in creating safer and environmentally friendly pharmaceutical manufacturing methods.
Catalytic Oxidation Processes
In a study on the synthesis of 3-Methyl-4-nitrobenzoic acid, Cai and Shui (2005) found that the yield increased significantly with the addition of sodium bromide as a co-catalyst. This research underlines the potential of bromomethyl nitrobenzoates in enhancing catalytic oxidation reactions.
Solid-Phase Synthesis
Zhang et al. (2004) described an efficient method for solid-phase construction of tetrahydro-1,4-benzodiazepin-2-one scaffold, using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid. This showcases the compound's utility in advanced organic synthesis, particularly in developing pharmacologically active molecules.
Solubility and Thermodynamic Studies
Research on the solubility and thermodynamics of related compounds, such as 3-methyl-2-nitrobenzoic acid, offers insights into the physical and chemical properties of methyl 3-(bromomethyl)-2-nitrobenzoate. Studies by He et al. (2018) and Wu et al. (2016) contribute to understanding the solubility behavior in various solvents, which is crucial for process optimization in pharmaceutical manufacturing.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(bromomethyl)-2-nitrobenzoate is a complex organic compound that interacts with various targets in the biochemical system . .
Mode of Action
It’s possible that it may participate in reactions such as Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIAIKDRXKCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626390 | |
Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132874-06-7 | |
Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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